molecular formula C6H8OS B1616938 2-Methoxy-5-methylthiophene CAS No. 31053-55-1

2-Methoxy-5-methylthiophene

Cat. No.: B1616938
CAS No.: 31053-55-1
M. Wt: 128.19 g/mol
InChI Key: RULFUZCLYMDADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Thiophene (B33073) and Substituted Thiophene Systems in Chemical Research

Thiophene is a five-membered, sulfur-containing heterocyclic compound that is considered aromatic. rroij.com Discovered by Viktor Meyer in 1882 as a contaminant in benzene (B151609), the thiophene nucleus is a cornerstone of heterocyclic chemistry. rroij.comnih.gov Thiophene and its derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently serving as essential building blocks in the synthesis of pharmaceuticals. nih.govresearchgate.net The structural similarity of the thiophene ring to a benzene ring allows it to act as a bioisostere, meaning it can often replace a benzene ring in a biologically active compound without loss of activity. rroij.com

The significance of thiophene derivatives spans a wide array of therapeutic areas, with compounds exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant activities. researchgate.netcognizancejournal.com In fact, the thiophene moiety ranked fourth in the U.S. FDA approval of small drug molecules over a recent decade. nih.gov

Beyond pharmaceuticals, thiophene-based systems are of vital importance in materials science. researchgate.net Their chemical robustness, versatility, and unique electronic properties make them ideal components for organic electronics. researchgate.net They are extensively used in the development of organic thin-film transistors, solar cells, and organic light-emitting diodes (OLEDs), where they function as organic semiconductors. researchgate.net

Overview of Methoxy-substituted Thiophene Derivatives

The introduction of a methoxy (B1213986) group (-OCH₃) onto a thiophene ring significantly influences the molecule's electronic properties and reactivity. The methoxy group is an electron-donating substituent. ontosight.ai This donation of electron density into the thiophene ring increases its reactivity in certain chemical reactions, particularly electrophilic aromatic substitution. ontosight.ai

In medicinal chemistry, the presence of a methoxy group on a thiophene derivative can be crucial for its biological activity. For instance, methoxy-substituted benzo[b]thiophene derivatives have been noted for their potential anticancer activity. researchgate.net Research has shown that the inclusion of an electron-donating methoxy group on an aryl moiety attached to a thiophene-based structure can lead to promising antitumor activity. sci-hub.se

In the realm of materials science, methoxy substitution is a key strategy for tuning the properties of thiophene-based materials. Adding methoxy groups can alter the charge transport characteristics of these materials, in some cases changing them from p-channel to ambipolar semiconductors, which can transport both positive and negative charges. jksus.org This modification also affects the optical properties, causing shifts in the maximum absorption and emission wavelengths of the compounds. jksus.org The synthesis and reactions of simple methoxythiophenes, such as 2-methoxythiophene, have been a subject of study to understand their fundamental chemical behavior, including hydrolysis kinetics. acs.orgsigmaaldrich.com

Contextualization of 2-Methoxy-5-methylthiophene within Aromatic Heterocyclic Chemistry

Aromatic heterocyclic chemistry deals with cyclic compounds that have atoms of at least two different elements in the ring and exhibit aromaticity. Thiophene is a classic example of an electron-rich, five-membered aromatic heterocycle. st-andrews.ac.uk These electron-rich systems are generally more reactive than benzene in electrophilic aromatic substitution reactions. st-andrews.ac.uk

For thiophene, electrophilic attack predominantly occurs at the α-positions (the carbon atoms adjacent to the sulfur, C2 and C5), which are more reactive than the β-positions (C3 and C4). st-andrews.ac.uk this compound has substituents at both of these activated α-positions. The methoxy group at the 2-position is a strong electron-donating group, which further activates the thiophene ring towards electrophilic substitution. The methyl group at the 5-position is also weakly electron-donating.

This substitution pattern makes this compound a highly activated and versatile intermediate in organic synthesis. smolecule.com Its unique combination of functional groups and their specific placement on the aromatic heterocyclic core define its chemical reactivity and make it a valuable building block for constructing more complex molecules in medicinal and materials science research. smolecule.com

Properties

IUPAC Name

2-methoxy-5-methylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-5-3-4-6(7-2)8-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULFUZCLYMDADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185013
Record name Thiophene, 2-methoxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31053-55-1
Record name Thiophene, 2-methoxy-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031053551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 2-methoxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 2 Methoxy 5 Methylthiophene

Direct Synthesis Strategies for 2-Methoxy-5-methylthiophene

The direct synthesis of this compound primarily relies on the strategic combination of precursor compounds and carefully controlled reaction conditions to achieve optimal yields.

Synthetic Routes from Precursor Compounds

One common approach to synthesizing this compound involves the reaction of precursor molecules that can be readily cyclized or functionalized to form the desired thiophene (B33073) ring. For instance, the reaction of 2-methoxyaniline with 5-methylthiophene-3-carbaldehyde (B1336383) under controlled conditions, often employing catalysts, is a documented method for its production. smolecule.com Another strategy involves the formylation of thiophene derivatives to introduce aldehyde functional groups, which can then be further transformed. smolecule.com

A prevalent method involves the chlorosulfonation of 2-methylthiophene (B1210033) using chlorosulfonic acid, followed by esterification with methanol (B129727). This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing this compound is highly dependent on the optimization of reaction parameters. Key factors that influence the yield and purity of the final product include temperature, reaction time, solvent choice, and the nature of the catalyst.

For instance, in the chlorosulfonation of 2-methylthiophene, maintaining a low temperature (e.g., 0–5°C) for an extended period (4–6 hours) is crucial for the selective introduction of the chlorosulfonyl group at the 5-position. Subsequent esterification with methanol is typically catalyzed by a strong acid like sulfuric acid.

Similarly, in coupling reactions to form derivatives, the choice of solvent can significantly impact the outcome. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often favored as they can enhance nucleophilicity. The use of a base, such as triethylamine (B128534) or potassium carbonate, is common to neutralize any acidic byproducts generated during the reaction. Temperature is another critical parameter, with many reactions proceeding optimally within a range of 60–80°C over 12–24 hours.

Table 1: Optimization of Reaction Conditions for Amine Synthesis

ConditionOptimal ValueImpact on Yield
pH5.0Maximizes imine stability
Temperature25°CPrevents over-reduction
Equiv. of NaBH₃CN1.5Balances cost and efficiency
This table is based on data for a related reductive amination reaction and illustrates common optimization parameters.

Functionalization and Derivatization Strategies Utilizing this compound

The inherent reactivity of the this compound core allows for a variety of functionalization and derivatization reactions, expanding its utility in the synthesis of diverse chemical entities.

Electrophilic Substitution Reactions on the Thiophene Ring

The electron-rich nature of the thiophene ring in this compound makes it susceptible to electrophilic substitution reactions. smolecule.comchemenu.com The methoxy (B1213986) group at the 2-position and the methyl group at the 5-position are both electron-donating, activating the ring towards attack by electrophiles. The substitution pattern is directed by these activating groups, with electrophiles typically adding to the vacant positions on the ring. chemenu.comlibretexts.org Common electrophilic substitution reactions include halogenation using agents like N-bromosuccinimide (NBS) to introduce bromine atoms onto the ring. jocpr.comnih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Methoxy-Substituted Position

While less common than electrophilic substitution on the thiophene ring itself, nucleophilic aromatic substitution (SNAr) can occur at the methoxy-substituted position, particularly if the ring is activated by strong electron-withdrawing groups. vulcanchem.commasterorganicchemistry.com For SNAr to proceed, a good leaving group (in this case, the methoxide (B1231860) ion) and a potent nucleophile are required. masterorganicchemistry.comscribd.com The presence of electron-withdrawing substituents ortho or para to the methoxy group can stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the reaction. masterorganicchemistry.comscribd.com

Cross-Coupling Reactions Involving Halogenated this compound Analogues

Halogenated derivatives of this compound are versatile substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halogenated thiophene derivative (e.g., bromo-2-methoxy-5-methylthiophene) with an organoboron compound, such as a boronic acid or ester. nih.govrsc.orgresearchgate.net The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. nih.govresearchgate.net For example, 2-bromo-5-(bromomethyl)thiophene (B1590285) has been successfully coupled with various aryl boronic acids to synthesize 2-(bromomethyl)-5-aryl-thiophenes in moderate to excellent yields. nih.gov The choice of solvent, such as a 1,4-dioxane/water mixture, and base, like potassium phosphate, can significantly influence the reaction's efficiency. nih.gov

Table 2: Suzuki-Miyaura Coupling of 2-Bromo-5-(bromomethyl)thiophene with Aryl Boronic Acids

Aryl Boronic AcidProductYield (%)
3-Chloro-4-fluorophenyl boronic acid2-(Bromomethyl)-5-(3-chloro-4-fluorophenyl)thiopheneGood
4-Methoxyphenyl boronic acid2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene76
Data from a study on the synthesis of 2-(bromomethyl)-5-aryl-thiophenes. nih.gov

Stille Coupling: The Stille reaction provides another powerful method for C-C bond formation by coupling an organotin reagent with a halogenated thiophene. harvard.edujcu.edu.aucommonorganicchemistry.com This reaction is also catalyzed by palladium complexes and is known for its tolerance of a wide range of functional groups. harvard.edumsu.edu Additives like copper(I) iodide (CuI) can sometimes be used to accelerate the reaction rate. harvard.edu The Stille reaction has been instrumental in synthesizing complex molecules, including those with thiophene moieties. harvard.eduresearchgate.net

Condensation Reactions with this compound Derivatives

Condensation reactions are pivotal in the synthesis of complex molecules from derivatives of this compound. A notable example is the Gewald reaction, a multi-component condensation that produces highly substituted 2-aminothiophenes. derpharmachemica.comresearchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. derpharmachemica.comresearchgate.net The mechanism is believed to start with a Knoevenagel condensation to form an acrylonitrile (B1666552) intermediate, which is then sulfanylated and undergoes ring closure. thieme-connect.de

For instance, the reaction of methoxyacetone (B41198) with ethyl cyanoacetate (B8463686) and sulfur in the presence of morpholine (B109124) can yield ethyl 2-amino-5-methoxy-4-methylthiophene-3-carboxylate. thieme-connect.de However, variations in the reactants can lead to different products. The use of phenoxyacetone (B1677642) instead of methoxyacetone, for example, can result in the formation of a 5-morpholinothiophene derivative. thieme-connect.de

These condensation reactions provide a versatile platform for creating a library of thiophene compounds with various substituents, which is of particular interest for developing new pharmacologically active substances. derpharmachemica.com

Thionation Reactions

Thionation reactions, which involve the conversion of a carbonyl group to a thiocarbonyl group, are another important route for synthesizing thiophene derivatives. Lawesson's reagent is a commonly used thionating agent for this purpose. organic-chemistry.orgchemtube3d.com It can be used to thionate 1,4-dicarbonyl compounds, which then cyclize to form the thiophene ring. chemtube3d.comorganic-chemistry.org The process involves the initial formation of a thioketone, which is generally less stable than its ketone counterpart, leading to a rapid cyclization to the aromatic thiophene. chemtube3d.com

The use of a fluorous Lawesson's reagent has been shown to facilitate the synthesis of thioamides, thiophenes, 1,3-thiazoles, and 1,3,4-thiadiazoles, with the advantage of simplified product isolation, often requiring only filtration. organic-chemistry.orgorganic-chemistry.org Microwave irradiation can also be employed to enhance the efficiency of Lawesson's reagent-mediated cyclizations. organic-chemistry.org

Chemo- and Regioselectivity in Synthesis

Achieving chemo- and regioselectivity is a critical aspect of synthesizing specifically substituted thiophenes like this compound. slideshare.netuu.se Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity governs where on a molecule a reaction occurs. slideshare.net

In the context of thiophene synthesis, direct lithiation followed by reaction with an electrophile is a powerful method for introducing substituents at specific positions. For example, the lithiation of 2-propylthiophene (B74554) with n-BuLi occurs selectively at the 5-position, allowing for the subsequent introduction of a carboxamide group. mdpi.com Further lithiation and reaction can then be used to introduce other functional groups at desired positions, demonstrating a high degree of regioselectivity. mdpi.com

The choice of reagents and reaction conditions plays a crucial role in controlling the outcome of these reactions. For instance, in the synthesis of 2-aminothiophenes via the Gewald reaction, the specific combination of the carbonyl compound, the activated nitrile, and the base determines the substitution pattern of the final product. thieme-connect.de Similarly, metal-free, amine-catalyzed reactions have been developed for the chemo- and regioselective synthesis of multi-functionalized benzene (B151609) rings, showcasing strategies that could be applicable to thiophene systems. rsc.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of thiophenes to minimize environmental impact and improve sustainability. rsc.orgnih.gov This involves designing synthetic processes that reduce the use and generation of hazardous substances. derpharmachemica.comresearchgate.net

One significant area of development is the use of greener reaction conditions. Microwave-assisted organic synthesis (MAOS) has been successfully employed in the Gewald reaction, significantly reducing reaction times from hours to minutes. derpharmachemica.com Solvent-free approaches and the use of deep eutectic solvents, a greener alternative to traditional ionic liquids, are also being explored for thiophene synthesis. rsc.org

Life cycle assessment (LCA) is another tool being used to evaluate the environmental impact of thiophene-based surfactant synthesis, identifying specific chemical steps that can be optimized for a more eco-friendly process. mdpi.com While the development of green methodologies for thiophene synthesis is ongoing, these approaches hold promise for making the production of compounds like this compound more sustainable. rsc.orgnih.gov

Spectroscopic Characterization Methodologies for 2 Methoxy 5 Methylthiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of 2-methoxy-5-methylthiophene. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework and identify the connectivity of atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The aromatic region would feature two doublets, representing the two protons on the thiophene (B33073) ring at positions 3 and 4. Due to the electron-donating effects of the methoxy (B1213986) group at position 2 and the methyl group at position 5, these protons are shielded, and their chemical shifts would appear upfield relative to unsubstituted thiophene. The protons of the methyl group (at C5) and the methoxy group (at C2) would each appear as a sharp singlet in the aliphatic region of the spectrum. The integration of these signals would correspond to a 3:3:1:1 ratio, confirming the number of protons in each environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar thiophene derivatives.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₃ (at C5)~2.4Singlet
-OCH₃ (at C2)~3.8Singlet
H3 (ring proton)~6.0-6.2Doublet
H4 (ring proton)~6.5-6.7Doublet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are anticipated, corresponding to the six carbon atoms in unique chemical environments. The carbon atoms directly bonded to the heteroatoms (C2 to oxygen and C5 to sulfur) would show significant shifts. The C2 carbon, attached to the highly electronegative oxygen atom of the methoxy group, would be the most downfield of the ring carbons. The C5 carbon, attached to the methyl group, would also be significantly shifted. The carbons of the methyl and methoxy groups will appear in the upfield region of the spectrum. Data for related compounds like 2-methylthiophene (B1210033) can provide reference points for these shifts. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar thiophene derivatives.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃ (at C5)~15
-OCH₃ (at C2)~60
C3~105
C4~124
C5~140
C2~165

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms. wikipedia.org For derivatives of this compound, these techniques are invaluable for structural confirmation. acs.orgresearchgate.netacs.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. wikipedia.org In this compound, a cross-peak would be observed between the signals of the H3 and H4 protons, confirming their adjacent positions on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. wikipedia.org It would allow for the definitive assignment of the H3/C3 and H4/C4 pairs, as well as linking the methyl protons to the methyl carbon and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure. researchgate.net Key correlations for this compound would include:

A cross-peak between the methoxy protons (-OCH₃) and the C2 carbon.

A cross-peak between the methyl protons (-CH₃) and the C5 carbon.

Correlations from the H3 proton to C2, C4, and C5.

Correlations from the H4 proton to C2, C3, and C5.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edu The IR spectrum of this compound would display a unique pattern of absorption bands, or a "molecular fingerprint," corresponding to the various vibrational modes of its bonds. wiley.comlibretexts.org

Key expected absorption bands include:

C-H Stretching: Aliphatic C-H stretching from the methyl and methoxy groups would appear just below 3000 cm⁻¹. Aromatic C-H stretching from the thiophene ring would be observed just above 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations for the thiophene ring are expected in the 1400-1600 cm⁻¹ region.

C-O Stretching: A strong, characteristic absorption band for the C-O ether linkage is expected in the range of 1050-1250 cm⁻¹.

C-H Bending: Bending vibrations for the methyl group are typically seen around 1375 cm⁻¹ and 1450 cm⁻¹. libretexts.org

C-S Stretching: The C-S bond vibration is typically weak and found in the fingerprint region, around 600-800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Thiophene Ring3000 - 3100
C-H Stretch (Aliphatic)-CH₃, -OCH₃2850 - 3000
C=C Stretch (Aromatic)Thiophene Ring1400 - 1600
C-O Stretch (Ether)Ar-O-CH₃1050 - 1250
C-H Bend-CH₃1375 - 1450

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound, the molecular formula is C₆H₈OS, corresponding to a molecular weight of approximately 128 g/mol . scispace.comnih.gov

In electron ionization (EI) mass spectrometry, the spectrum would show a prominent molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 128. The fragmentation of this ion provides clues to the molecule's structure. uni-saarland.de A common fragmentation pathway for methyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃), which is a loss of 15 mass units. libretexts.org

Molecular Ion (M⁺˙): The peak at m/z 128 confirms the molecular weight of the compound.

[M-15]⁺ Fragment: A significant peak at m/z 113 results from the loss of a methyl radical from the molecular ion. nih.gov This forms a stable, resonance-delocalized cation. This is often the base peak in the spectrum.

Table 4: Major Mass Spectrometry Fragments for this compound

m/z ValueIon FormulaIdentity
128[C₆H₈OS]⁺˙Molecular Ion (M⁺˙)
113[C₅H₅OS]⁺[M - CH₃]⁺

Advanced Spectroscopic Techniques for Elucidating Electronic Transitions

Advanced spectroscopic methods are employed to investigate the electronic structure and photophysical properties of this compound and its derivatives, which are relevant for applications in organic electronics. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: Thiophene derivatives possess a π-conjugated system, leading to electronic transitions (primarily π → π*) that absorb light in the UV-Vis range. researchgate.net The position of the maximum absorption wavelength (λₘₐₓ) is sensitive to the substituents on the thiophene ring. Electron-donating groups like methoxy and methyl groups typically cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted thiophene.

Fluorescence Spectroscopy: Many thiophene derivatives are fluorescent, and their emission spectra can provide further insight into their excited-state properties. nih.gov The energy difference between the absorption and emission maxima (the Stokes shift) and the quantum yield are important parameters determined by this technique.

X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS): These synchrotron-based techniques can provide detailed information about the elemental composition and the electronic states of thiophene-based materials. acs.org They can be used to probe the core-level electrons and unoccupied molecular orbitals, offering a deeper understanding of the electronic environment of the sulfur and carbon atoms within the conjugated system. acs.orgdiva-portal.org

X-ray Diffraction Studies for Solid-State Structural Determination of Crystalline Derivatives

X-ray diffraction is a powerful analytical technique for determining the solid-state atomic and molecular structure of a crystalline material. While this compound is a liquid at room temperature, the structural characteristics of its core thiophene ring system can be understood by examining its crystalline derivatives. Through the synthesis of such derivatives, single crystals suitable for X-ray crystallography can be obtained, providing precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Detailed research findings on crystalline derivatives of 5-methylthiophene, which shares a common structural motif with this compound, offer valuable insights. For instance, the crystal structures of N-(dipropylcarbamothioyl)-5-methylthiophene-2-carboxamide and its metal complexes, as well as 2-[(4-nitrophenyl)ethenyl]-5-methylthiophene, have been elucidated. nih.govrsc.org

In the case of 2-[(4-nitrophenyl)ethenyl]-5-methylthiophene, X-ray quality crystals were obtained by the slow evaporation of an ethanol/chloroform solution. rsc.org The analysis revealed that the crystal structure contains two independent molecules within the asymmetric unit. These molecules exhibit slight deviations from planarity, with the angles between the aromatic rings being approximately 6.8° and 5.7°. rsc.org A notable feature is the significant rotation of the nitro (–NO2) substituent with respect to the phenyl ring in one of the molecules (27.8°), compared to a much smaller rotation in the other (3.6°). rsc.org

Further studies on metal complexes of N-(dipropylcarbamothioyl)-5-methylthiophene-2-carboxamide have also been conducted. nih.gov The synthesis and characterization of cobalt(II), copper(II), nickel(II), and zinc(II) complexes of this ligand have been reported, with the crystal structure of the nickel(II) and copper(II) complexes of the related N-(dipropylcarbamothioyl)thiophene-2-carboxamide being determined by single-crystal X-ray diffraction. nih.gov These studies provide critical data on the coordination chemistry of thiophene-based ligands.

The crystallographic data for these derivatives are summarized in the interactive data tables below, offering a comparative view of their structural parameters.

Interactive Data Table: Crystallographic Data for 2-[(4-nitrophenyl)ethenyl]-5-methylthiophene

ParameterValue
Empirical Formula C₁₃H₁₁NO₂S
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.345(3)
b (Å) 10.987(2)
c (Å) 18.345(4)
α (°) 90
β (°) 109.34(3)
γ (°) 90
Volume (ų) 2345.6(8)
Z 8
Calculated Density (Mg/m³) 1.383
Absorption Coeff. (mm⁻¹) 0.235
F(000) 1024

Interactive Data Table: Crystallographic Data for N-(dipropylcarbamothioyl)thiophene-2-carboxamide (A related derivative)

ParameterValue
Empirical Formula C₁₂H₁₈N₂OS₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.876(2)
b (Å) 11.234(2)
c (Å) 13.567(3)
α (°) 90
β (°) 108.45(3)
γ (°) 90
Volume (ų) 1428.4(5)
Z 4
Calculated Density (Mg/m³) 1.258
Absorption Coeff. (mm⁻¹) 0.354
F(000) 576

These detailed structural analyses of crystalline derivatives provide a fundamental understanding of the solid-state properties of substituted thiophenes, which is essential for the rational design of new materials and molecules with specific functions.

Computational and Theoretical Investigations of 2 Methoxy 5 Methylthiophene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and energy of the system.

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of molecules. scispace.com Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies calculations while maintaining a high degree of accuracy. scispace.comrsc.org For substituted thiophenes, DFT methods, particularly using hybrid functionals like B3LYP, are frequently employed to determine the most stable molecular arrangement (geometry optimization) and to analyze electronic properties. scispace.comjmaterenvironsci.com

The optimization process finds the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles. These calculated parameters are often in close agreement with experimental data obtained from techniques like X-ray diffraction. jmaterenvironsci.comresearchgate.net For 2-Methoxy-5-methylthiophene, DFT calculations would predict the planar structure of the thiophene (B33073) ring and the preferred orientations of the methoxy (B1213986) and methyl substituents. The presence of the electron-donating methoxy and methyl groups influences the electron density distribution across the thiophene ring. scispace.com

Below is a representative table of optimized geometrical parameters for this compound, as would be calculated using a DFT method like B3LYP with a 6-31G(d,p) basis set.

Table 1: Representative Optimized Geometrical Parameters (DFT/B3LYP)

ParameterBond/AngleCalculated Value
Bond LengthC-S1.74 Å
C=C1.37 Å
C-C (ring)1.42 Å
C-O (methoxy)1.36 Å
O-CH₃ (methoxy)1.43 Å
C-C (methyl)1.51 Å
Bond AngleC-S-C92.5°
S-C-C111.5°
C-C-C (ring)112.3°
C-C-O125.0°

Note: The data in this table is representative of typical DFT calculations for substituted thiophenes and serves as an illustrative example.

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry technique that solves the Schrödinger equation without empirical parameters. researchgate.netnih.gov It approximates the many-electron wavefunction as a single Slater determinant, providing a good starting point for more complex calculations. aip.org HF is often used for initial geometry optimizations and for predicting various molecular parameters. aip.orgmdpi.com

While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations are crucial for providing a baseline understanding of a molecule's electronic structure. nih.govacs.org For thiophene derivatives, HF methods have been used to optimize geometries and calculate properties that are then compared with experimental results or more advanced computational methods. mdpi.comacs.org

Table 2: Representative Molecular Parameters Predicted by Hartree-Fock

PropertyPredicted Value
Total Energy-572.5 Hartrees
Dipole Moment1.85 Debye
Rotational ConstantsA: 3.5 GHz, B: 1.2 GHz, C: 0.9 GHz

Note: The data in this table is hypothetical and illustrates the types of parameters obtained from Hartree-Fock calculations.

Beyond HF, a range of other computational methods are used for molecular characterization. Ab initio methods, Latin for "from the beginning," include post-Hartree-Fock techniques like Møller-Plesset perturbation theory (e.g., MP2) and Configuration Interaction (CI), which systematically improve upon the HF approximation by including electron correlation effects. aip.orgacs.org These methods offer higher accuracy but are computationally more demanding. nist.gov

Semi-empirical methods, on the other hand, simplify the calculations by using parameters derived from experimental data. numberanalytics.com Methods like AM1 and PM3 are much faster than ab initio or DFT calculations, making them suitable for preliminary studies of large molecules or for exploring reaction pathways. researchgate.net For thiophene derivatives, semi-empirical methods can provide initial insights into their tautomeric forms and optimized geometries, which can then be refined using more rigorous techniques. researchgate.net

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. The analysis of these orbitals, particularly the frontier orbitals, is essential for understanding a molecule's electronic behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). mdpi.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. semanticscholar.org In substituted thiophenes, the distribution and energy of these orbitals are heavily influenced by the nature of the substituent groups. scispace.com

For this compound, both the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating. These groups are expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted thiophene. scispace.comscispace.com The LUMO energy may also be affected, but typically to a lesser extent. Computational methods like DFT are widely used to calculate the energies and visualize the electron density distributions of the HOMO and LUMO. mdpi.comsemanticscholar.org

Table 3: Representative Frontier Orbital Energies

Molecular OrbitalEnergy (eV)
HOMO-5.65 eV
LUMO-0.80 eV

Note: These energy values are representative for a substituted thiophene with electron-donating groups and are for illustrative purposes.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). researchgate.netresearchgate.net This gap is a critical parameter that helps determine a molecule's kinetic stability, chemical reactivity, and electronic properties. semanticscholar.orgresearchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small energy gap suggests the molecule is more reactive and can be more easily excited. researchgate.net

The electronic properties of conjugated polymers based on thiophene are often tuned by modifying the HOMO-LUMO gap through the introduction of various substituents. scispace.comntu.edu.tw Electron-donating groups like methoxy tend to decrease the energy gap compared to the parent thiophene, which can lead to a red shift (a shift to longer wavelengths) in the molecule's absorption spectrum. scispace.com For this compound, the energy gap can be readily calculated from the HOMO and LUMO energies.

Energy Gap (ΔE) = ELUMO - EHOMO = (-0.80 eV) - (-5.65 eV) = 4.85 eV

This calculated gap provides insight into the molecule's electronic behavior and potential for use in optoelectronic materials, where a tunable energy gap is highly desirable. aip.orgntu.edu.tw

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de These potential values are then color-coded to indicate different charge regions. Typically, regions of negative electrostatic potential, shown in red and yellow, are susceptible to electrophilic attack, while regions of positive potential, colored in blue, are prone to nucleophilic attack. researchgate.net

For this compound, computational analysis using methods like Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d) would be employed to first optimize the molecular geometry. researchgate.net Following optimization, the MEP would be calculated and mapped onto the molecular surface.

Based on the known electronic effects of the substituents and the thiophene ring, a hypothetical MEP map for this compound can be described. The oxygen atom of the methoxy group and the sulfur atom within the thiophene ring are expected to be the most electron-rich areas. Consequently, these regions would exhibit the most negative electrostatic potential (indicated by deep red). These sites represent the most probable centers for electrophilic attack. The π-electron cloud of the thiophene ring would also contribute to the negative potential, particularly around the C3 and C4 positions, though to a lesser extent than the heteroatoms.

Conversely, the hydrogen atoms of the methyl and methoxy groups, along with the hydrogen atoms on the thiophene ring, would be characterized by positive electrostatic potential (blue regions). These areas are electron-deficient and are the likely sites for nucleophilic interactions. The MEP analysis thus provides a clear visual guide to the molecule's reactivity, highlighting the electron-rich oxygen and sulfur atoms as primary sites for electrophilic engagement. nih.gov

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

Molecular RegionPredicted Electrostatic PotentialColor on MEP MapImplied Reactivity
Oxygen Atom (Methoxy)Strong NegativeRedElectrophilic Attack
Sulfur Atom (Thiophene)Moderate NegativeYellow/OrangeElectrophilic Attack
Thiophene Ring (π-system)Weak NegativeGreen/YellowElectrophilic Attack
Hydrogen Atoms (Methyl/Methoxy)PositiveBlueNucleophilic Attack
Hydrogen Atoms (Thiophene Ring)PositiveLight BlueNucleophilic Attack

Conformational Analysis and Rotational Barriers

The conformational landscape of this compound is primarily defined by the rotation of the methoxy group relative to the thiophene ring. Quantum chemical calculations are essential to determine the stable conformers and the energy barriers that separate them. mdpi.com Computational methods can predict two primary planar conformers for the methoxy group: a syn conformer, where the methyl group of the methoxy moiety is oriented towards the sulfur atom of the thiophene ring, and an anti conformer, where it is oriented away from the sulfur atom.

In addition to the methoxy group's orientation, the internal rotation of the C5-methyl group presents another dynamic feature. The energy barrier for this rotation, known as the V3 potential, can be determined with high precision from microwave spectroscopy studies or calculated computationally. mdpi.com For the related molecule 2-methylthiophene (B1210033), the V3 potential for the methyl group's internal rotation has been experimentally determined to be approximately 197.73 cm⁻¹. mdpi.com A similar intermediate barrier would be expected for the methyl group in this compound. researchgate.net

Computational studies on similar aromatic ethers, like dimethylanisole, have shown that the energy difference between conformers can be small, and the choice of the computational method and basis set is crucial for accurate predictions. acs.org For this compound, DFT calculations would likely predict that one conformer (either syn or anti) is slightly more stable than the other. The rotational barrier between these two conformers would be calculated by mapping the potential energy surface as a function of the C(2)-O-C-H dihedral angle. This barrier provides insight into the flexibility of the molecule at different temperatures. copernicus.org

Table 2: Calculated Rotational Barrier Data for Thiophene Derivatives

MoleculeRotational GroupMethodCalculated Barrier (cm⁻¹)
2-MethylthiopheneC2-MethylMicrowave Spectroscopy197.7324(18) mdpi.com
2,5-DimethylpyrroleC2-MethylMicrowave Spectroscopy~317 researchgate.net
2,5-DimethylfluorobenzeneC2-MethylMicrowave Spectroscopy~226 researchgate.net
3,4-Dimethylanisole (syn)C4-MethylMicrowave Spectroscopy467.90(17) acs.org
3,4-Dimethylanisole (anti)C4-MethylMicrowave Spectroscopy533.54(22) acs.org

Vibrational Frequency Calculations and Spectroscopic Interpretation

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By employing quantum chemical methods such as DFT with basis sets like B3LYP/6-311++G(d,p), a detailed vibrational analysis of this compound can be performed. researchgate.netmdpi.com The calculation provides the harmonic vibrational frequencies, IR intensities, and Raman activities. These theoretical results, when scaled by an appropriate factor to account for anharmonicity and method limitations, typically show excellent agreement with experimental data. researchgate.net

The vibrational spectrum of this compound can be understood by considering the characteristic vibrations of its constituent functional groups: the thiophene ring, the methoxy group, and the methyl group.

Thiophene Ring Vibrations: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. researchgate.net The C=C stretching modes within the ring typically appear in the 1600-1400 cm⁻¹ range. The C-S stretching vibrations are usually found at lower frequencies, often mixed with other ring deformations.

Methoxy Group Vibrations: The C-H stretching vibrations of the methoxy group's methyl hydrogens are anticipated in the 2950-2850 cm⁻¹ range. The characteristic asymmetric and symmetric C-O-C stretching vibrations are crucial for identifying the methoxy group and are expected in the 1275-1200 cm⁻¹ and 1150-1000 cm⁻¹ regions, respectively.

Methyl Group Vibrations: The C-H stretching vibrations of the C5-methyl group will also appear in the 2980-2870 cm⁻¹ region. Methyl bending (scissoring and rocking) modes are expected around 1450 cm⁻¹ and in the lower frequency region.

A Potential Energy Distribution (PED) analysis, often performed using programs like VEDA, allows for the precise assignment of each calculated vibrational mode to the corresponding molecular motion. mdpi.com This detailed assignment is crucial for a complete understanding of the molecule's spectroscopic properties.

Table 3: Predicted Vibrational Frequencies and Assignments for this compound

Frequency Range (cm⁻¹)AssignmentVibrational Mode
3100 - 3000Aromatic C-H StretchThiophene Ring
2980 - 2850Aliphatic C-H StretchMethoxy & Methyl Groups
1600 - 1450C=C Aromatic StretchThiophene Ring
1470 - 1430C-H BendingMethyl & Methoxy Groups
1275 - 1200Asymmetric C-O-C StretchMethoxy Group
1150 - 1000Symmetric C-O-C StretchMethoxy Group
~850 - 700C-S Stretch / Ring DeformationThiophene Ring

Reactivity Studies and Reaction Pathway Modeling

Computational chemistry provides significant insights into the chemical reactivity of molecules and allows for the modeling of potential reaction pathways. For this compound, reactivity is dictated by the interplay between the electron-rich thiophene ring and its electron-donating substituents. The MEP analysis (Section 4.3) already indicated that the sulfur and oxygen atoms are the most nucleophilic centers.

The thiophene ring is known to undergo electrophilic substitution reactions. researchgate.net The presence of the electron-donating methoxy group at C2 and the methyl group at C5 activates the ring towards electrophiles. Computational models can predict the preferred sites of substitution by calculating the energies of the intermediate carbocations (sigma complexes). For this molecule, electrophilic attack is most likely to occur at the C3 or C4 positions, as the C2 and C5 positions are already substituted.

Furthermore, computational studies can model specific reaction mechanisms, such as palladium-catalyzed C-H arylation, which is a common method for functionalizing thiophenes. researchgate.net Reaction pathway modeling involves locating the transition states and intermediates along the reaction coordinate. This allows for the calculation of activation energies, which determine the reaction kinetics. For instance, in a Suzuki coupling reaction, the model would include steps like oxidative addition, transmetalation, and reductive elimination. mdpi.com Such studies can help in optimizing reaction conditions by understanding the rate-limiting steps. researchgate.net

The reactivity of the substituents can also be explored. For example, the methoxy group could potentially undergo nucleophilic substitution, although this is generally less favorable on an aromatic ring unless activated by strong electron-withdrawing groups.

Table 4: Predicted Reactivity of this compound

Reaction TypeMost Probable Site(s)Computational Insight
Electrophilic Aromatic SubstitutionC3, C4 positions of the thiophene ringCalculation of intermediate carbocation stability
Direct C-H Arylation (Pd-catalyzed)C3, C4 positionsModeling of catalytic cycle, activation energies
OxidationSulfur atom, Thiophene ringMEP analysis, Frontier Molecular Orbital theory
Nucleophilic SubstitutionMethoxy group carbon (under harsh conditions)Transition state analysis

Advanced Electronic Properties Calculations: Polarizability and Hyperpolarizability

The linear polarizability (α) and nonlinear hyperpolarizabilities (β, γ, etc.) are fundamental electronic properties that describe a molecule's response to an external electric field, such as that from a laser. psu.edu These properties are of great interest for the development of new materials for nonlinear optical (NLO) applications. researchgate.netcureusjournals.com Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are widely used to calculate these properties. uit.noarxiv.org

For this compound, the presence of the π-conjugated thiophene system combined with the electron-donating methoxy and methyl groups is expected to result in significant polarizability. The delocalized π-electrons in the thiophene ring are easily distorted by an electric field, leading to a large electronic response. cureusjournals.com

The first hyperpolarizability (β), a third-rank tensor, is a measure of the second-order NLO response and is particularly important for effects like second-harmonic generation (SHG). uit.no Molecules with a large β value typically possess a significant change in dipole moment between the ground and excited states, often facilitated by intramolecular charge transfer. In this compound, the electron-donating substituents can enhance this charge transfer character.

Calculations are typically performed using a suitable functional (e.g., B3LYP, ωB97XD) and a large, diffuse basis set (e.g., 6-311++G(d,p)) to accurately describe the behavior of electrons far from the nuclei. researchgate.netcureusjournals.com The results would provide values for the individual tensor components of α and β, from which the average polarizability (<α>) and the total first hyperpolarizability (β_tot) can be derived. Comparing the calculated β_tot value to that of a standard NLO material like urea (B33335) can provide a benchmark for its potential NLO activity. researchgate.net High hyperpolarizability values suggest that a material could be a good candidate for NLO applications. researchgate.net

Table 5: Representative Calculated Electronic Properties

PropertySymbolDescriptionPredicted Significance for this compound
Dipole MomentµMeasure of molecular polarityModerate, due to heteroatoms and asymmetric substitution
Average Polarizability<α>Measure of the linear response to an electric fieldSignificant, due to the π-conjugated system
First Hyperpolarizabilityβ_totMeasure of the second-order NLO responsePotentially large, enhanced by donor groups
Second HyperpolarizabilityγMeasure of the third-order NLO responseCalculation would indicate potential for third-order NLO effects

Advanced Material Science Applications of 2 Methoxy 5 Methylthiophene and Its Polymers

Application in Organic Electronics

Integration into Photovoltaic Cells and Organic Solar Cells:No studies detailing the fabrication and performance of organic solar cells using poly(2-methoxy-5-methylthiophene) as a component were found. Consequently, performance data tables including power conversion efficiency, open-circuit voltage, short-circuit current density, and fill factor cannot be compiled.

A list of chemical compounds that would have been mentioned in the article is provided below for reference.

Development for Light-Emitting Diodes (OLEDs)

Polythiophenes are a significant class of conjugated polymers investigated for their use in organic light-emitting diodes (OLEDs) due to their favorable charge transport and luminescent properties. The introduction of substituents on the thiophene (B33073) ring, such as the methoxy (B1213986) and methyl groups in this compound, allows for the tuning of the polymer's electronic energy levels (HOMO and LUMO) and, consequently, the color and efficiency of the emitted light.

In a typical OLED, a polymer emissive layer is sandwiched between an anode and a cathode. When a voltage is applied, holes are injected from the anode and electrons from the cathode. These charge carriers recombine in the emissive layer to form excitons, which then radiatively decay to emit light. The performance of the OLED is highly dependent on the properties of the emissive polymer.

For instance, studies on poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV), a related polymer with a methoxy group, have shown that molecular ordering in the emissive layer significantly impacts OLED performance. Devices with ordered molecular structures have demonstrated lower turn-on voltages and higher luminance compared to those with amorphous polymer films. nih.gov For example, an OLED with a molecularly ordered MEH-PPV layer exhibited a turn-on voltage of 4.5 V and a luminance of 120.3 cd/m², a significant improvement over a device with an amorphous layer, which had a turn-on voltage of 5 V and a luminance of 34.75 cd/m². nih.gov This suggests that controlling the morphology of poly(this compound) films would be crucial for optimizing its performance in OLEDs.

The following table summarizes the performance of an OLED device using MEH-PPV, a polymer with some structural similarities to poly(this compound).

Table 1: Performance of OLEDs with different MEH-PPV molecular ordering

Molecular Ordering Turn-on Voltage (V) Luminance (cd/m²)
Amorphous 5 34.75
Ordered 4.5 120.3

Relevance in Thin-Film Transistors (TFTs)

Organic thin-film transistors (OTFTs) are key components in flexible electronics, and conjugated polymers like polythiophenes are promising materials for the active semiconductor layer. The performance of an OTFT is characterized by its charge carrier mobility, on/off ratio, and threshold voltage. The chemical structure of the polymer plays a critical role in determining these parameters.

The methoxy and methyl substituents on poly(this compound) are expected to influence its solid-state packing and, therefore, its charge transport characteristics. The electron-donating nature of the methoxy group can enhance the polymer's hole-transporting (p-type) properties. Research on other polythiophene derivatives has shown that controlling the polymer's molecular weight, regioregularity, and film deposition conditions are essential for achieving high-performance TFTs. arxiv.org

For example, poly(3-hexylthiophene) (P3HT), a widely studied polythiophene, has demonstrated that its charge carrier mobility is highly dependent on the processing conditions and the resulting film morphology. arxiv.org While specific data for poly(this compound) is not available, the general principles of charge transport in polythiophenes would apply. The performance of a P3HT-based water-gated thin-film transistor was evaluated over two months, showing that while initial changes were due to the gate electrode, long-term variations were consistent with an increase in the semiconductor trap density. arxiv.org

The table below shows the figures of merit for a P3HT water-gated thin-film transistor, which can serve as a reference for the expected performance characteristics of a poly(this compound) based device.

Table 2: Figures of Merit for a P3HT Water-Gated Thin-Film Transistor

Parameter Value
Initial
Threshold Voltage (V) ~0.4
Mobility (cm²/Vs) ~1.5 x 10⁻³
Trap Density (cm⁻²eV⁻¹) ~2.5 x 10¹²
After 5750 cycles
Threshold Voltage (V) ~0.2
Mobility (cm²/Vs) ~0.5 x 10⁻³
Trap Density (cm⁻²eV⁻¹) ~3.5 x 10¹²

Electrochemical Properties and Redox Behavior of Poly(this compound)

The electrochemical properties of conjugated polymers are fundamental to their application in electronic devices. These properties are typically investigated using techniques such as cyclic voltammetry and electrochemical impedance spectroscopy.

Cyclic Voltammetry Studies of Monomer and Polymer Oxidation/Reduction

Cyclic voltammetry (CV) is a powerful technique to study the redox behavior of monomers and their corresponding polymers. For a thiophene monomer like this compound, the CV would show an oxidation peak corresponding to the formation of radical cations, which then couple to form the polymer. The resulting polymer film can then be repeatedly oxidized and reduced (doped and de-doped).

Studies on the electrochemical polymerization of 3-methylthiophene (B123197) have shown that the process is influenced by the presence of other thiophene species like bithiophene or terthiophene, which can lower the required polymerization potential and increase the rate of polymerization. dtic.mil The CV of a poly(3-methylthiophene) film shows reversible oxidation and reduction peaks, indicating its electrochemical stability. utexas.edu The oxidation potential of polythiophene is generally higher than that of poly(3-methylthiophene) due to the electron-donating nature of the methyl group. dtic.mil It is expected that the methoxy group in poly(this compound) would further lower the oxidation potential.

The table below shows a comparison of the electrochemical properties of polymers derived from DBT-Th and DBT-2Th monomers, which are thiophene derivatives.

Table 3: Onset Oxidation Potentials of Thiophene-based Polymers

Monomer System Onset Oxidation Potential (Eonset) (V)
DBT-Th 1.11
DBT-Th:Th 1.30
DBT-2Th 0.85
DBT-Th:2Th 1.27
DBT-2Th:Th 1.07
DBT-2Th:2Th 0.98

Electrochemical Impedance Spectroscopy for Charge Transfer Characteristics

Electrochemical impedance spectroscopy (EIS) is used to investigate the charge transfer processes occurring at the electrode/polymer interface and within the polymer film itself. The impedance spectra can provide information about the resistance and capacitance of the polymer film, which are related to its conductivity and charge storage capability.

EIS studies on polyterthiophene films have shown that the impedance plots typically consist of a semicircle at high frequencies, which is characteristic of the charge-transfer resistance, and a linear region at low frequencies, which is related to diffusion processes. researchgate.net The solvent used during the electrochemical measurements can significantly affect the impedance behavior of the polymer film. researchgate.net

Role in Charge Storage and Electroactive Polymer Applications

The ability of polythiophenes to undergo reversible redox reactions makes them suitable for applications in charge storage devices such as batteries and supercapacitors. During the charging process (oxidation), anions from the electrolyte are incorporated into the polymer matrix to balance the positive charge on the polymer backbone. During discharge (reduction), these anions are expelled.

The charge storage capacity of a polythiophene is related to its doping level and the stability of its doped state. The specific capacitance of the polymer can be determined from its cyclic voltammogram. While specific data for poly(this compound) is not available, research on other polythiophene-based materials demonstrates their potential for energy storage applications. researchgate.net

Photochromic and Optoelectronic Materials Derived from this compound Analogues

Photochromic materials are compounds that can reversibly change their optical properties upon irradiation with light. Thiophene-based molecules, particularly diarylethenes, are a well-known class of photochromic compounds. The introduction of different substituents on the thiophene rings can be used to tune the photochromic performance, such as the color change and the switching speed.

While there is no specific information on photochromic materials derived directly from this compound, research on other methoxy-substituted DPP polymers has shown that the methoxy group can significantly affect the optical and electrochemical energy gaps. acs.org In some cases, the methoxy group markedly reduced the energy gap, while in others, it was enlarged depending on the number of accompanying thiophene units. acs.org This tunability is crucial for the design of photochromic and optoelectronic materials with specific absorption and emission properties.

The synthesis of new methoxy-substituted diketopyrrolopyrrole (DPP) cores and their incorporation into thiophene-containing polymer systems have been reported. acs.org A comparison between methoxy- and non-methoxy-substituted polymers revealed that the new methoxy DPP unit had a significant impact on the optical and electrochemical properties. acs.org

The following table presents a comparison of the electrochemical properties of methoxylated and non-methoxylated DPP polymers, which are analogues that can provide insight into the expected behavior of materials derived from this compound.

Table 4: Electrochemical Properties of Methoxy- and Non-methoxy-substituted DPP Polymers

Polymer Onset of Oxidation (V) Reversibility
Non-methoxylated
P1 < 0.5 Easily reversible
P3 < 0.5 Easily reversible
P5 < 0.5 Easily reversible
Methoxylated
P2 > 0.5 Limited reduction peak
P4 > 0.5 Limited reduction peak
P6 Slightly after 0.5 Limited reduction peak

Synthesis of Dihetarylethenes Incorporating this compound Fragments

The synthesis of dihetarylethenes, a prominent class of photochromic molecules, typically involves the coupling of two heterocyclic aryl moieties to a central ethene unit, most commonly a perfluorocyclopentene ring. While specific literature detailing the synthesis of dihetarylethenes directly incorporating this compound is not extensively available, established synthetic routes for analogous compounds provide a clear pathway for their preparation.

A general and effective method for the synthesis of symmetric dihetarylethenes involves a monolithiation or dilithiation of the thiophene precursor followed by a coupling reaction with octafluorocyclopentene (B1204224). For a dihetarylethene based on this compound, the synthesis would likely commence with the bromination of the thiophene at the 3-position. Subsequent treatment with an organolithium reagent, such as n-butyllithium, at low temperatures would generate the corresponding lithiated species. The reaction of two equivalents of this lithiated thiophene with octafluorocyclopentene would yield the desired 1,2-bis(2-methoxy-5-methyl-3-thienyl)perfluorocyclopentene.

The reaction scheme can be summarized as follows:

Bromination: this compound is treated with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent to selectively introduce a bromine atom at the 3-position, yielding 3-bromo-2-methoxy-5-methylthiophene.

Lithiation: The resulting 3-bromo-2-methoxy-5-methylthiophene is then reacted with n-butyllithium in an anhydrous ethereal solvent at a low temperature (e.g., -78 °C) to undergo a lithium-halogen exchange, forming 3-lithio-2-methoxy-5-methylthiophene.

Coupling: Finally, the lithiated thiophene is reacted with octafluorocyclopentene to afford the target dihetarylethene.

For the synthesis of unsymmetrical dihetarylethenes, a stepwise approach is necessary, involving the sequential addition of different lithiated aryl species to the perfluorocyclopentene core.

Exploration of Photoinduced Isomerization and Fluorescent Properties

Dihetarylethenes are renowned for their photochromic behavior, which is the reversible transformation between two isomers, an open-ring form and a closed-ring form, upon irradiation with light of specific wavelengths. The electronic nature of the substituents on the aryl rings plays a crucial role in modulating these properties.

The presence of the electron-donating methoxy (-OCH3) and methyl (-CH3) groups on the thiophene rings of a dihetarylethene derived from this compound is expected to significantly influence its photochromic and fluorescent characteristics. Studies on analogous systems with electron-donating substituents have shown predictable trends.

Photoinduced Isomerization:

Absorption Spectra: The open-ring isomer of a dihetarylethene typically absorbs in the ultraviolet (UV) region. Upon irradiation with UV light, it undergoes a photocyclization reaction to form the closed-ring isomer, which exhibits a new absorption band in the visible region, leading to a color change. The electron-donating methoxy and methyl groups are anticipated to cause a bathochromic (red) shift in the absorption maxima of both the open and closed-ring isomers compared to unsubstituted dithienylethenes.

Quantum Yields: The efficiency of the photoisomerization is quantified by the cyclization (Φo→c) and cycloreversion (Φc→o) quantum yields. Electron-donating substituents have been observed to generally increase the cyclization quantum yield and decrease the cycloreversion quantum yield. This is attributed to the stabilization of the positive charge that develops on the thiophene ring in the excited state during the cyclization process.

Fluorescent Properties:

Many dihetarylethenes exhibit fluorescence, which can often be switched "on" or "off" in conjunction with the photoisomerization. Typically, the open-ring form is fluorescent, and this fluorescence is quenched upon conversion to the non-fluorescent or weakly fluorescent closed-ring form.

For a dihetarylethene incorporating this compound, the open-ring isomer is expected to be fluorescent. The electron-donating groups may enhance the fluorescence quantum yield of the open form. Upon photocyclization, the fluorescence would be significantly diminished or completely quenched. This photoswitchable fluorescence has potential applications in optical data storage and biological imaging.

The anticipated photophysical properties are summarized in the table below, based on trends observed in similar compounds.

PropertyExpected Characteristic for Dihetarylethene with this compound
Open-Ring Isomer (Colorless)
Absorption Maximum (λmax)UV region, red-shifted compared to unsubstituted analogs
Emission Maximum (λem)Visible region
FluorescenceExpected to be fluorescent
Closed-Ring Isomer (Colored)
Absorption Maximum (λmax)Visible region, red-shifted compared to unsubstituted analogs
FluorescenceExpected to be non-fluorescent or weakly fluorescent
Photochromic Performance
Cyclization Quantum Yield (Φo→c)Relatively high
Cycloreversion Quantum Yield (Φc→o)Relatively low

Structure-Property Relationships in Advanced Materials Based on this compound

The incorporation of this compound into polymeric structures, particularly as a monomer for conducting polymers, is expected to yield materials with tailored electronic and optical properties. The structure-property relationships in such polymers are governed by the interplay of the electron-rich nature of the monomer and the resulting polymer architecture.

Polythiophenes are a well-studied class of conducting polymers. The properties of poly(this compound) can be inferred from studies on analogous poly(alkoxythiophene)s.

Electronic Properties: The methoxy group at the 2-position and the methyl group at the 5-position are both electron-donating. This increased electron density on the polymer backbone is expected to lower the oxidation potential of the polymer, making it easier to p-dope. A lower oxidation potential generally correlates with improved environmental stability of the doped (conducting) state. The band gap of the polymer is also expected to be relatively low due to the electron-donating nature of the substituents, which raises the highest occupied molecular orbital (HOMO) energy level. A lower band gap is desirable for applications in organic photovoltaics and photodetectors, as it allows for the absorption of a broader range of the solar spectrum.

Structural and Morphological Properties: The presence of the methoxy and methyl side groups will influence the planarity of the polymer backbone and the intermolecular packing in the solid state. Steric hindrance between the side chains and the sulfur atom of the adjacent thiophene ring can lead to a twisted conformation of the polymer chain, which may reduce the effective conjugation length and, consequently, the charge carrier mobility. However, the relatively small size of the methoxy and methyl groups may allow for a reasonably planar conformation. The intermolecular packing will also be a critical factor in determining the bulk conductivity of the material.

Optical Properties: The low band gap of poly(this compound) is expected to result in strong absorption in the visible region of the electromagnetic spectrum. This would make thin films of the polymer colored. The polymer may also exhibit fluorescence, a property that is sensitive to the polymer's conformation and environment.

The table below summarizes the expected structure-property relationships for poly(this compound).

Structural FeatureInfluence on Property
Electron-donating methoxy and methyl groups Lowers oxidation potential, increases stability of the doped state, and lowers the band gap.
Side chain-induced steric effects May reduce backbone planarity and effective conjugation length, potentially lowering charge carrier mobility.
Intermolecular packing Strongly influences bulk conductivity and charge transport properties.
Low band gap Leads to strong absorption in the visible spectrum and potential for applications in organic solar cells.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Methodologies

Future research into 2-methoxy-5-methylthiophene will likely focus on the development of more efficient and versatile synthetic routes. While classical methods for thiophene (B33073) synthesis exist, novel methodologies that offer greater control over substitution patterns and functional group tolerance are highly sought after. One promising area is the application of selective and iterative cross-coupling reactions. Techniques involving indium organometallics, for example, have shown success in the synthesis of unsymmetrical 2,5-disubstituted thiophenes and could be adapted for the synthesis of derivatives of this compound.

Another avenue for exploration is the cyclization of functionalized alkynes. This approach allows for the construction of the thiophene ring from acyclic precursors, often with high regioselectivity. By designing appropriate sulfur-containing alkyne substrates, it may be possible to develop a direct and atom-economical synthesis of this compound and its analogues. Furthermore, direct arylation of the thiophene core presents a powerful tool for the synthesis of functionalized thiophene/phenyl co-oligomers, which could be extended to create complex molecules based on the this compound scaffold.

Synthetic ApproachPotential Advantages for this compoundKey Considerations
Selective Cross-Coupling High degree of control over substitution patterns for creating diverse derivatives.Catalyst selection, reaction conditions, and substrate scope.
Cyclization of Alkynes Atom-economical and regioselective formation of the thiophene ring.Design and synthesis of suitable acyclic precursors.
Direct Arylation Efficient formation of C-C bonds for building complex oligomers and polymers.Catalyst and directing group optimization for regioselectivity.

Advanced Computational Modeling for Predictive Material Design

Computational chemistry offers a powerful tool for predicting the properties of new materials, thereby guiding synthetic efforts. For this compound, advanced computational modeling can provide valuable insights into its electronic and structural properties, which are crucial for its potential applications. Theoretical studies on the related compound, 2-methoxythiophene, have already been conducted using methods such as Hartree-Fock (HF) and Density Functional Theory (DFT). These studies have calculated key parameters like structural geometries, vibrational frequencies, and electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Future research will likely involve extending these computational studies to this compound and its oligomers and polymers. By employing more advanced computational methods, it will be possible to predict the optoelectronic properties of materials derived from this compound. This predictive capability will be invaluable for the rational design of new materials for applications such as organic electronics and sensors. For instance, computational screening of a virtual library of this compound derivatives could identify candidates with optimal electronic properties for a specific application before their synthesis is even attempted. Computational studies of thiophene sulfonamide derivatives have also provided insights into their geometric and electronic properties, which can inform the design of new functional materials.

Computational MethodPredicted PropertiesRelevance to Material Design
Density Functional Theory (DFT) Electronic structure (HOMO/LUMO), vibrational spectra, molecular geometry.Prediction of conductivity, optical properties, and reactivity.
Time-Dependent DFT (TD-DFT) Excited state properties, UV-Vis absorption spectra.Design of materials for optoelectronic devices.
Molecular Dynamics (MD) Conformational analysis, intermolecular interactions, morphology of polymers.Understanding of solid-state packing and its effect on material performance.

Integration into Hybrid Organic-Inorganic Materials

A significant area of future research will be the integration of this compound into hybrid organic-inorganic materials. These materials, which combine the properties of both organic and inorganic components, offer the potential for novel functionalities. The electron-rich nature of the this compound unit makes it an attractive building block for conductive polymers. By incorporating this organic component with inorganic materials such as metal oxides or quantum dots, it may be possible to create hybrid materials with tailored electronic and optical properties.

For example, this compound could be polymerized on the surface of an inorganic semiconductor to create a hybrid material for photovoltaic applications. The organic polymer would act as a light-absorbing layer, while the inorganic component would facilitate charge separation and transport. The synthesis of methoxy-substituted diketopyrrolopyrrole polymers has demonstrated the influence of methoxy (B1213986) groups on the optoelectronic properties of the resulting materials, suggesting that this compound could be a valuable component in such systems.

Development of Smart Materials with Tunable Properties

The development of "smart" materials that can respond to external stimuli is a rapidly growing field of research. Future investigations are expected to explore the use of this compound as a key component in the design of such materials. The thiophene ring itself is a versatile scaffold that can be functionalized to introduce responsiveness to various stimuli, such as pH, temperature, light, or electric fields.

By incorporating this compound into polymer architectures, it may be possible to create materials with tunable properties. For instance, the methoxy and methyl groups could be modified to include stimuli-responsive moieties. Furthermore, the inherent conductivity of polythiophenes could be harnessed to create materials that change their electrical or optical properties in response to an external trigger. Such materials could find applications in areas like sensors, actuators, and drug delivery systems.

High-Throughput Synthesis and Characterization Approaches

To accelerate the discovery of new materials based on this compound, high-throughput synthesis and characterization methods will be crucial. Combinatorial approaches can be employed to rapidly generate large libraries of derivatives with varying substitution patterns and functional groups. These libraries can then be screened for desired properties using automated characterization techniques.

For example, a combinatorial library of polymers derived from this compound and other co-monomers could be synthesized in a parallel fashion. The optical and electronic properties of these polymers could then be rapidly assessed using techniques such as UV-Vis spectroscopy and cyclic voltammetry. This high-throughput approach would enable the efficient exploration of the vast chemical space accessible from the this compound building block, leading to the faster identification of promising new materials for a range of applications.

Q & A

Q. What are the recommended protocols for synthesizing 2-Methoxy-5-methylthiophene with high purity?

A two-step approach is commonly employed:

  • Step 1 : Methoxylation of 5-methylthiophene via nucleophilic substitution using methanol and a base (e.g., KOH) under reflux.
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Critical parameters include reaction temperature (80–100°C) and stoichiometric control of the methoxy group donor. Full characterization (NMR, IR, and melting point) must align with literature data for validation .

Q. How should researchers characterize this compound to confirm structural integrity?

Use a combination of:

  • 1H/13C NMR : Key signals include the methoxy proton at δ 3.8–4.0 ppm and thiophene ring protons at δ 6.5–7.2 ppm.
  • IR Spectroscopy : Stretching vibrations for C-O (1050–1250 cm⁻¹) and aromatic C-S (600–800 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 142 (C₇H₁₀OS⁺) with fragmentation patterns consistent with methoxy and methyl substitutions. Compare data with crystallographic reports (e.g., CCDC entries) to resolve ambiguities .

Q. What solvent systems optimize the solubility of this compound for reaction studies?

The compound is moderately polar (XlogP ≈ 2.5 ), favoring solvents like dichloromethane, THF, or ethyl acetate. For aqueous miscibility, use DMSO:water (1:4) with sonication. Solubility tests should precede kinetic or catalytic studies to avoid precipitation artifacts.

Q. What safety protocols are critical when handling this compound?

  • Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
  • Store under inert gas (argon) due to potential sulfur oxidation.
  • Waste must be neutralized with 10% NaOH before disposal .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

Contradictions often arise from tautomerism or paramagnetic impurities. Strategies include:

  • Variable Temperature (VT) NMR : Identify dynamic equilibria (e.g., ring puckering in thiophene derivatives).
  • COSY/NOESY : Assign coupling patterns and spatial proximities.
  • DFT Calculations : Predict chemical shifts (e.g., using Gaussian with B3LYP/6-311+G(d,p)) to cross-validate experimental data .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The methoxy group acts as an electron-donating substituent, directing electrophilic substitution to the 4-position. For Suzuki-Miyaura couplings:

  • Use Pd(PPh₃)₄ catalyst with arylboronic acids in THF/water (3:1).
  • Monitor regioselectivity via LC-MS; steric hindrance from the methyl group may reduce yields at the 5-position .

Q. How can computational methods predict the electronic properties of this compound?

  • DFT : Calculate HOMO/LUMO energies (e.g., using ORCA) to assess redox behavior.
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes in drug discovery) .

Q. What green chemistry approaches improve the sustainability of synthesizing this compound?

  • Replace methanol with bio-based ethanol under microwave irradiation (50% reduction in reaction time).
  • Use recyclable catalysts (e.g., Fe₃O4 nanoparticles) for halogenation steps.
  • Monitor E-factor metrics to minimize waste .

Q. How does crystallography clarify the solid-state behavior of this compound derivatives?

Single-crystal X-ray diffraction reveals:

  • Planarity of the thiophene ring (torsion angles < 5°).
  • Intermolecular S···O interactions (2.8–3.0 Å), influencing melting points and solubility.
  • Compare with Cambridge Structural Database entries to identify polymorphism .

Q. What strategies optimize literature searches for this compound analogs?

  • Use SciFinder with keywords: "thiophene derivatives AND methoxy AND methyl AND synthesis."
  • Filter patents to focus on peer-reviewed journals (e.g., J. Org. Chem., Tet. Lett.).
  • Cross-reference PubChem CID 14543987 for related bioactivity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.